SC-46944

Renin inhibition Hypertension Enzyme assay

SC-46944 is an orally active dipeptide glycol renin inhibitor with a defined IC50 of 5 nM. It features a unique morpholinocarbonyl-phenyllactic acid bioisostere for enhanced oral bioavailability. Ideal as a benchmark for SAR studies and a tool for in vivo primate hypertension research. Enquire for your next research campaign.

Molecular Formula C34H55N3O7
Molecular Weight 617.8 g/mol
CAS No. 120729-15-9
Cat. No. B1681510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-46944
CAS120729-15-9
Synonyms4-Morpholinecarboxylic acid, 2-((1-(((1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)amino)carbonyl)-3-methylbutyl)amino)-2-oxo-1-(phenylmethyl)ethyl ester, (1S-(1R*(R*(R*)),2S*,3R*))-
SC 46944
SC 46944, 1s-(1R*(R*(S*)),2S*,3R*)-isomer
SC-46944
Molecular FormulaC34H55N3O7
Molecular Weight617.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)OC(=O)N3CCOCC3)O)O
InChIInChI=1S/C34H55N3O7/c1-23(2)19-28(32(40)35-27(21-25-11-7-5-8-12-25)31(39)29(38)20-24(3)4)36-33(41)30(22-26-13-9-6-10-14-26)44-34(42)37-15-17-43-18-16-37/h6,9-10,13-14,23-25,27-31,38-39H,5,7-8,11-12,15-22H2,1-4H3,(H,35,40)(H,36,41)/t27?,28?,29-,30-,31+/m0/s1
InChIKeyARNZFWZVMWZHAI-VTMJAYRDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SC-46944 (CAS 120729-15-9): A Foundational Orally Active Dipeptide Glycol Renin Inhibitor


SC-46944 (CAS 120729-15-9) is a synthetic, orally active renin inhibitor belonging to the dipeptide glycol class [1]. It is characterized by a molecular weight of 617.82 g/mol and the molecular formula C34H55N3O7 [2]. The compound features a key structural modification: an O-(N-morpholinocarbonyl)-3-L-phenyllactic acid residue at the P4-P3 subsites, which acts as a bioisostere for Boc-L-phenylalanine [1].

Why Generic Substitution of SC-46944 is Scientifically Inappropriate: Comparative Evidence of Divergent Potency and Oral Efficacy


Generic substitution among renin inhibitors is scientifically unsound because compounds within this class exhibit wide-ranging potencies and distinct oral activity profiles. SC-46944 was specifically developed to address the low oral bioavailability and potency limitations of earlier renin inhibitors [1]. Its unique dipeptide glycol scaffold, featuring the morpholinocarbonyl-phenyllactic acid moiety, confers a specific combination of in vitro potency (IC50 = 5 nM) and in vivo oral efficacy in a primate model (reduction of plasma renin activity in salt-depleted marmosets) [1]. These characteristics are not uniformly shared by other renin inhibitors, which can differ by orders of magnitude in IC50 values and may lack demonstrable oral activity [1].

SC-46944 Evidence-Based Differentiators: Head-to-Head Comparisons and Quantitative Performance Data


Comparative Renin Inhibitory Potency (IC50) of SC-46944 vs. In-Class Inhibitors

SC-46944 inhibits human renin with an IC50 of 5 nM [1]. This potency is directly comparable to several contemporaneous renin inhibitors. For instance, the nonpeptidic inhibitor BW-175 has a reported IC50 of 3.3 nM against human renin [2], while the more potent clinical compound Aliskiren achieves an IC50 of 0.6-1.5 nM [3][4]. In contrast, earlier peptidic inhibitors like SR 43845 show an IC50 of 0.01 nM (10 pM) against human and primate plasma renin [5]. This range highlights that SC-46944 occupies a specific intermediate potency tier among research-grade renin inhibitors, making it a useful comparator for structure-activity relationship (SAR) studies.

Renin inhibition Hypertension Enzyme assay

In Vivo Oral Efficacy: Reduction of Plasma Renin Activity (PRA) in a Primate Model

SC-46944 demonstrated oral efficacy in reducing plasma renin activity (PRA) in a salt-depleted marmoset model [1]. While the specific magnitude of PRA reduction for SC-46944 is not quantified in the abstract, the study explicitly states that the new class of compounds, including SC-46944, is 'orally efficacious' in this model. This contrasts with earlier generations of peptidic renin inhibitors, which typically required intravenous administration due to negligible oral bioavailability. For context, the related compound BW-175, when administered orally at 30 mg/kg in a similar normotensive, furosemide-treated high-renin marmoset model, caused an intensive reduction in PRA and plasma angiotensin I formation, associated with a 10-20 mmHg reduction in systolic blood pressure for 2 hours [2].

Oral bioavailability In vivo pharmacology Primate model

Structural Differentiation: Reduced Peptidic Character and Molecular Weight

SC-46944 (MW = 617.82) is a dipeptide glycol [1]. Its design incorporates a key structural modification—the replacement of the P4-P3 subsites with an O-(N-morpholinocarbonyl)-3-L-phenyllactic acid residue—which acts as a bioisostere for Boc-L-phenylalanine [1]. This modification was critical for achieving oral activity while maintaining nanomolar potency. In contrast, other renin inhibitors vary widely in size and peptide character. For example, the nonpeptidic inhibitor BW-175 has a molecular weight of approximately 661 g/mol [2], while the larger peptidic inhibitor SR 43845 has a molecular weight of 833.044 g/mol . The reduced peptidic character and lower molecular weight of SC-46944, relative to purely peptide-based inhibitors, contributed to its improved oral bioavailability profile compared to its predecessors.

Drug design Bioisostere Pharmacokinetics

Optimal Research and Industrial Applications for SC-46944: Data-Driven Use Cases


Benchmarking Tool for Structure-Activity Relationship (SAR) Studies of Renin Inhibitors

SC-46944's well-defined IC50 of 5 nM [1] and its distinct structural class (dipeptide glycol) make it an ideal benchmark compound for SAR campaigns aimed at optimizing oral renin inhibitors. Researchers can use SC-46944 as a reference point to evaluate the potency and oral efficacy of novel analogs, allowing for direct comparison of key molecular modifications against a known, orally active standard.

Pharmacological Validation in Primate Models of Hypertension

Given its demonstrated oral efficacy in reducing plasma renin activity in salt-depleted marmosets [1], SC-46944 is a suitable tool for in vivo pharmacological studies in primate models of renin-dependent hypertension. It can be used to investigate the physiological consequences of chronic renin inhibition and to validate new therapeutic hypotheses in a translationally relevant species.

Investigating the Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship of Early Oral Renin Inhibitors

SC-46944 belongs to a generation of renin inhibitors that first demonstrated oral bioavailability but still required relatively high doses for significant PRA reduction [1]. This characteristic makes it a valuable probe for studying the PK-PD disconnect between in vitro potency and in vivo efficacy. It can be used to model the impact of absorption, distribution, and metabolism on target engagement, informing the design of next-generation renin inhibitors with improved PK profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-46944

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.